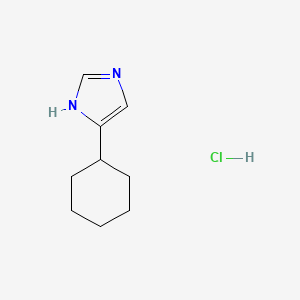![molecular formula C12H12BrN3O3 B15303015 N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide](/img/structure/B15303015.png)
N-[4-bromo-2-(2,4-dioxohexahydropyrimidin-1-yl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a brominated phenyl ring and a diazinane-2,4-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide typically involves the following steps:
Bromination of Phenyl Ring: The starting material, a phenyl ring, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Formation of Diazinane-2,4-dione: The brominated phenyl compound is then reacted with a diazinane-2,4-dione precursor under basic conditions to form the desired diazinane-2,4-dione moiety.
Acetylation: The final step involves acetylation of the intermediate product to yield N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of dehalogenated or reduced amide derivatives.
Substitution: Formation of substituted phenylacetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-bromo-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Wirkmechanismus
The mechanism of action of N-[4-bromo-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The brominated phenyl ring and diazinane-2,4-dione moiety allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed effects in medicinal applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-chloro-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide
- N-[4-fluoro-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide
Uniqueness
N-[4-bromo-2-(2,4-dioxo-1-3-diazinan-1-yl)phenyl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding affinity compared to its chloro and fluoro analogs. This uniqueness can result in different biological activities and applications.
Eigenschaften
Molekularformel |
C12H12BrN3O3 |
|---|---|
Molekulargewicht |
326.15 g/mol |
IUPAC-Name |
N-[4-bromo-2-(2,4-dioxo-1,3-diazinan-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C12H12BrN3O3/c1-7(17)14-9-3-2-8(13)6-10(9)16-5-4-11(18)15-12(16)19/h2-3,6H,4-5H2,1H3,(H,14,17)(H,15,18,19) |
InChI-Schlüssel |
NXIXRPCQYATUKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1)Br)N2CCC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]acetic acid dihydrochloride](/img/structure/B15302953.png)
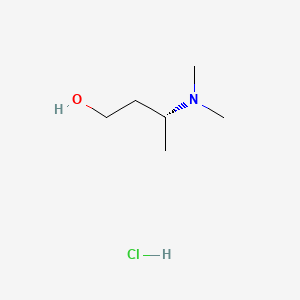
![1-Methyl-3-[(methylamino)methyl]piperidin-2-one](/img/structure/B15302959.png)
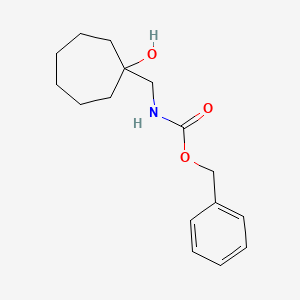
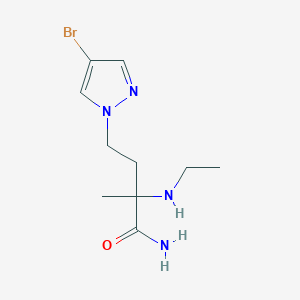

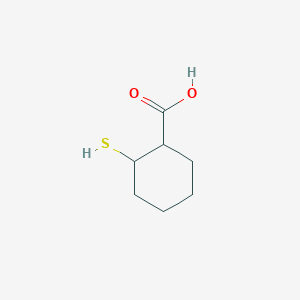
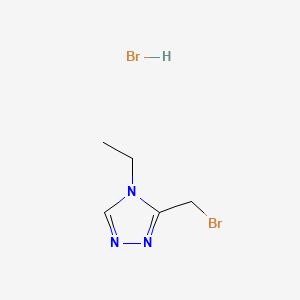
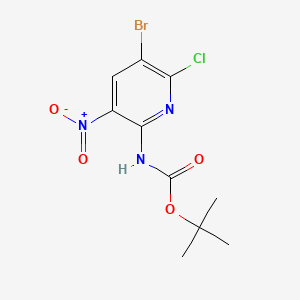
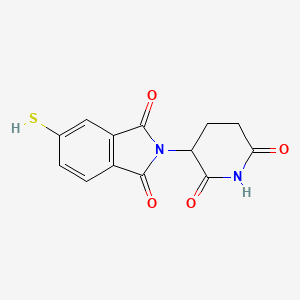

![tert-butyl 2-{2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazin-5-yl}acetate](/img/structure/B15303005.png)
